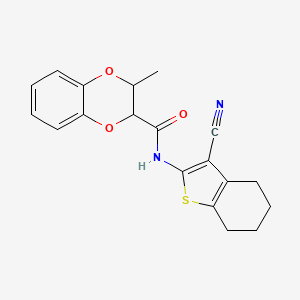

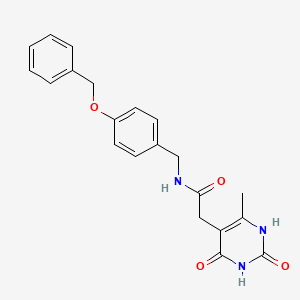

![molecular formula C18H13N3O B2643822 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline CAS No. 866018-97-5](/img/structure/B2643822.png)

6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline” is a heterocyclic compound with a molecular formula of C18H13N3O and a molecular weight of 287.32 . It contains a quinoline nucleus, which is an important construction motif for the development of new drugs . The quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied due to its wide range of biological and pharmacological activities . A number of established protocols have been reported for the synthesis of the quinoline ring, which can be altered to produce a number of differently substituted quinolines . The synthesis of new 2-amino-1,3,4-oxadiazole derivatives has also been reported .Molecular Structure Analysis

The molecular structure of “6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . The chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .科学的研究の応用

Antioxidant Activity

Quinoline derivatives, including 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline, have been investigated for their antioxidant properties . Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative damage to biomolecules. In particular, this compound has been studied using the p-nitroso-N,N-dimethylaniline assay . The results indicate pronounced antioxidant activity, with effectiveness influenced by the compound’s structural features.

Fluorescence Probes and Sensors

Quinoline derivatives have a well-established history as fluorescence probes and sensors . These compounds exhibit unique photophysical properties, such as UV-Vis absorption and fluorescence maxima. Researchers have determined quantum yields to assess their potential as fluorescence probes. Notably, antimalarial drug quinine sulfate serves as a widely used quantum yield standard and fluorescence lifetime standard.

Pharmaceutical Applications

Quinoline derivatives, including the compound , play a significant role in pharmaceutics and drug design . Their pharmacological activity spans various areas, including antimicrobial, anti-inflammatory, anti-cancer, and anticonvulsant properties. Researchers continue to explore novel quinoline derivatives for potential therapeutic applications.

Photovoltaic Cells (Third-Generation Photovoltaics)

Recent developments have highlighted the use of quinoline derivatives (metal complexes) in third-generation photovoltaic cells . These compounds contribute to enhancing solar energy conversion efficiency. Researchers investigate their electronic properties, light absorption, and charge transport behavior to optimize their performance in photovoltaic devices.

Materials Science

Quinoline derivatives find applications in modern materials science . Their structural versatility allows for tailored properties, making them valuable in the synthesis of multi-purpose materials. Researchers explore their use in coatings, sensors, and other functional materials.

Environmental and Analytical Chemistry

Certain quinoline derivatives act as scavengers of free radicals, which are implicated in oxidative damage and various diseases . Understanding their reactivity and behavior in environmental contexts is essential. Additionally, these compounds may serve as analytical tools for detecting specific molecules or ions.

作用機序

While the specific mechanism of action for “6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline” is not explicitly stated in the search results, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

将来の方向性

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . Future research could focus on the development of new quinoline derivatives with improved therapeutic effects and lesser side effects .

特性

IUPAC Name |

2-(4-methylphenyl)-5-quinolin-6-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c1-12-4-6-13(7-5-12)17-20-21-18(22-17)15-8-9-16-14(11-15)3-2-10-19-16/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFQVPAIRDCGCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2643744.png)

![2-[[1-(2,2-Difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetic acid](/img/structure/B2643745.png)

![2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2643750.png)

![3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2643753.png)

![Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate](/img/structure/B2643756.png)

![5-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2643758.png)

![1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2643760.png)

![N-isobutyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2643762.png)